Product packaging for VUF 11207 fumarate(Cat. No.:)

VUF 11207 fumarate

Cat. No.: B1191895
M. Wt: 586.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chemokine Receptor System Dynamics

The chemokine system is a complex signaling network that orchestrates the movement of cells, particularly leukocytes, throughout the body. This is achieved through the interaction of chemokines, secreted signaling proteins, with chemokine receptors, which are predominantly G protein-coupled receptors (GPCRs) found on the cell surface. These interactions establish chemical gradients that guide cell migration, a process known as chemotaxis. Beyond chemotaxis, chemokine signaling is involved in cell survival, proliferation, and differentiation, contributing to various physiological and pathological processes, including inflammation, immune surveillance, and cancer metastasis. portlandpress.comannualreviews.org The dynamics of chemokine receptor activation involve conformational changes in the receptor upon ligand binding, shifting its equilibrium towards active states. pnas.org

Historical Context of ACKR3/CXCR7 Agonist Development

Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, was initially identified as a second receptor for the chemokine CXCL12, which was previously thought to signal solely through CXCR4. biorxiv.org ACKR3 also binds CXCL11. acs.org Early research focused on understanding the binding characteristics and functional consequences of CXCL12 interaction with ACKR3, distinguishing its signaling mechanisms from those of CXCR4. The recognition of ACKR3's unique scavenging function and its involvement in various physiological and pathological processes, such as organ development, homeostasis, cancer progression, and cardiovascular diseases, spurred interest in developing ligands targeting this receptor. researchgate.netbiorxiv.orgnih.govfrontiersin.org The development of ACKR3 agonists has been explored as a potential therapeutic strategy for conditions where modulating ACKR3 activity could be beneficial, such as in certain cancers or cardiovascular disorders. acs.orgnih.gov Early efforts in ACKR3 agonist development involved identifying compounds that could bind to and activate ACKR3, often assessed through functional assays like β-arrestin recruitment assays. acs.orgacs.orgnih.gov

Rationale for Investigating VUF 11207 Fumarate (B1241708) as a Research Probe

VUF 11207 fumarate has emerged as a valuable research probe for studying the function and pharmacology of ACKR3 (CXCR7). Its utility stems from its characterization as a potent and specific agonist for this atypical chemokine receptor. rndsystems.comprobechem.combio-techne.comtocris.com The investigation of this compound allows researchers to selectively activate ACKR3 and explore the downstream cellular effects mediated by this receptor, independent of its primary ligand CXCL12 or the conventional receptor CXCR4. Studies utilizing this compound have contributed to understanding ACKR3-mediated processes, such as β-arrestin recruitment and receptor internalization. rndsystems.comprobechem.comtocris.com Furthermore, research using this compound has provided insights into the potential roles of ACKR3 in various biological contexts, including osteoclastogenesis and bone resorption, where this compound has shown inhibitory effects by influencing CXCL12 activity and downstream signaling pathways like ERK phosphorylation. medchemexpress.com

Data Table: Key Properties and Activity of this compound

PropertyValueSource
Molecular Weight586.65 rndsystems.com, 586.66 probechem.com rndsystems.comprobechem.com
FormulaC₂₇H₃₅FN₂O₄.C₄H₄O₄ rndsystems.comtocris.com rndsystems.comtocris.com
SolubilitySoluble to 100 mM in water and to 100 mM in DMSO rndsystems.com; 10 mM in DMSO probechem.com rndsystems.comprobechem.com
Purity≥98% rndsystems.comtocris.com rndsystems.comtocris.com
CAS Number1785665-61-3 rndsystems.comprobechem.comtocris.com rndsystems.comprobechem.comtocris.com
PubChem CID90488970 bio-techne.comtocris.com bio-techne.comtocris.com
Biological ActivityPotent ACKR3 (CXCR7) agonist (EC₅₀ = 1.6 nM) rndsystems.comprobechem.comtocris.com rndsystems.comprobechem.comtocris.com
Functional EffectInduces recruitment of β-arrestin to CXCR7 in HEK293-CXCR7 cells rndsystems.comtocris.com rndsystems.comtocris.com

Detailed Research Findings:

Research using this compound has demonstrated its ability to specifically bind to and activate ACKR3 (CXCR7). Its potency as an ACKR3 agonist has been established with an EC₅₀ value of 1.6 nM in assays measuring β-arrestin recruitment to CXCR7 in HEK293 cells expressing the receptor. rndsystems.comprobechem.comtocris.com This recruitment of β-arrestin is a key functional readout for ACKR3 activation, as atypical chemokine receptors often signal through β-arrestin-dependent pathways rather than canonical G protein signaling. nih.govfrontiersin.orgbiorxiv.org Further studies have explored the effects of this compound in specific biological contexts. For instance, in the context of osteoclastogenesis and bone resorption, this compound has been shown to reduce CXCL12-mediated effects by inhibiting ERK phosphorylation. medchemexpress.com In mice models, this compound administration inhibited LPS-induced osteoclastogenesis, bone resorption, and the production of inflammatory mediators like RANKL and TNF-α. medchemexpress.com These findings highlight the utility of this compound as a tool to investigate the functional consequences of ACKR3 activation in various cellular and physiological processes.

Properties

Molecular Formula

C27H35FN2O4.C4H4O4

Molecular Weight

586.65

SMILES

C/C(CN(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)CCC2CCCN2C)=C([H])C3=CC=CC=C3F.O=C(O)/C([H])=C([H])/C(O)=O

Synonyms

N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate

Origin of Product

United States

Molecular and Cellular Pharmacology of Vuf 11207 Fumarate

ACKR3/CXCR7 Agonism Profile of VUF 11207 Fumarate (B1241708)

VUF 11207 fumarate acts as an agonist at the ACKR3/CXCR7 receptor. rndsystems.comprobechem.combio-techne.comtocris.comfishersci.comfishersci.be This interaction involves specific binding characteristics and exhibits defined potency and affinity. rndsystems.comprobechem.combio-techne.comtocris.comfishersci.comfishersci.bemerckmillipore.comsigmaaldrich.com

Receptor Binding Characteristics to ACKR3/CXCR7

This compound binds specifically to the ACKR3 (CXCR7) receptor. medchemexpress.com It is described as a high-affinity ligand for CXCR7, with a pKi value of 8.1. merckmillipore.comsigmaaldrich.com This binding is a key step in initiating the downstream cellular effects associated with ACKR3/CXCR7 activation by this compound.

Agonist Potency and Affinity Determination

This compound is characterized as a potent ACKR3 (CXCR7) chemokine receptor agonist. rndsystems.combio-techne.comtocris.comfishersci.comfishersci.be Its potency has been quantified, with an EC50 value of 1.6 nM in inducing the recruitment of β-arrestin to CXCR7 in HEK293-CXCR7 cells. rndsystems.comprobechem.combio-techne.comtocris.comfishersci.comfishersci.bemerckmillipore.com This indicates that relatively low concentrations of this compound are sufficient to elicit a functional response from the receptor.

Intracellular Signaling Cascades Modulated by this compound

Activation of ACKR3/CXCR7 by agonists like this compound leads to the modulation of several intracellular signaling pathways, notably involving beta-arrestin recruitment and the regulation of ERK phosphorylation. rndsystems.comprobechem.combio-techne.comtocris.comfishersci.comfishersci.bemedchemexpress.commdpi.comnih.govgenecards.orguni.lu

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

A key mechanism of action for this compound is the induction of β-arrestin recruitment to CXCR7. rndsystems.comprobechem.combio-techne.comtocris.comfishersci.comfishersci.bemerckmillipore.comsigmaaldrich.com This recruitment is a characteristic feature of ACKR3 activation and is indicative of the receptor's functional engagement. merckmillipore.comsigmaaldrich.comuni.lunih.gov Following β-arrestin recruitment, this compound also induces the subsequent internalization of CXCR7 in cells. probechem.commerckmillipore.comsigmaaldrich.comfrontiersin.org This process of internalization is a mechanism by which atypical chemokine receptors like ACKR3 can scavenge ligands from the extracellular environment and regulate receptor availability on the cell surface. genecards.orgresearchgate.net Studies have shown that VUF 11207, similarly to CXCL12, causes both CXCR4 and ACKR3 to be degraded after internalization in certain cell lines, highlighting its potential as a dual-targeting compound. mdpi.com

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Inhibition

This compound has been shown to influence Extracellular Signal-Regulated Kinase (ERK) phosphorylation. Specifically, it has been reported that this compound reduces CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation. medchemexpress.com In the context of platelet function, ACKR3 agonism, including by VUF 11207, is associated with mitigating CXCL12/CXCR4-dependent platelet activation, possibly by modulating CXCR4-dependent G protein signaling, which can impact downstream pathways like Akt (Protein Kinase B) phosphorylation, often linked to ERK signaling. nih.gov While CXCL12 typically induces transient ERK activation in CXCR4-expressing cells, ACKR3 activation may lead to different kinetics or levels of ERK phosphorylation depending on the cellular context. mdpi.comuni.lu

Influence on C-X-C Motif Chemokine Ligand 12 (CXCL12)-Mediated Pathways

This compound negatively regulates CXCL12- and CXCR4-induced cellular events. nih.gov CXCL12 is an endogenous ligand for both CXCR4 and ACKR3/CXCR7, and the interplay between these receptors in response to CXCL12 is complex. researchgate.netgenecards.orgresearchgate.net this compound's action as an ACKR3 agonist can modulate the effects of CXCL12, particularly those mediated through CXCR4. nih.govnih.gov For instance, this compound has been shown to inhibit CXCL12-mediated osteoclastogenesis. medchemexpress.com Furthermore, ACKR3 agonism induced by compounds like VUF 11207 can lead to the heterodimerization of ACKR3 with CXCR4, which is associated with mitigating CXCL12-dependent platelet activation. nih.govbiorxiv.org This suggests that this compound can influence CXCL12-mediated pathways by acting on ACKR3, potentially altering the balance of signaling between ACKR3 and CXCR4. nih.govbiorxiv.org

Cellular Responses Induced by this compound

This compound elicits specific cellular responses primarily through its interaction with CXCR7. Research has focused on its impact on cell types involved in bone remodeling and on cell lines engineered to express CXCR7.

Impact on Osteoclast Precursor Cell Activity

Studies have shown that this compound influences the activity of osteoclast precursor cells. Osteoclasts are specialized cells responsible for bone resorption, a critical process in bone remodeling. This compound has been observed to reduce CXCL12-mediated osteoclastogenesis and bone resorption. medchemexpress.com This effect is associated with the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. medchemexpress.com

Specifically, this compound, at a concentration of 0.17 nM, has been shown to inhibit osteoclastogenesis induced by RANKL and TNF-α in osteoclast precursor cells over a period of 5 days. medchemexpress.commedchemexpress.com This inhibition is mediated through the suppression of CXCL12 activity. medchemexpress.com The compound's ability to inhibit osteoclastogenesis is linked to its suppression of ERK phosphorylation. medchemexpress.com

Modulation of Cellular Processes in HEK293-CXCR7 Cell Models

HEK293 cells engineered to express CXCR7 (HEK293-CXCR7 cells) are commonly used models to study the activity of compounds targeting this receptor. This compound functions as a potent agonist at CXCR7 in these cell models, with an EC50 value reported as 1.6 nM. bio-techne.comprobechem.comtocris.com

A key cellular process modulated by this compound in HEK293-CXCR7 cells is the recruitment of β-arrestin to CXCR7. bio-techne.comrndsystems.comtocris.com This recruitment is a characteristic event following the activation of many G protein-coupled receptors, including chemokine receptors, and is often associated with receptor desensitization and internalization. VUF11207 fumarate induces the recruitment of β-arrestin2 and subsequent internalization of CXCR7 in cells. probechem.com

The agonist activity of VUF11207 at human CXCR7 expressed in HEK293 cells has been assessed by measuring the reduction of receptor surface expression after 1 hour using an ELISA-based internalization assay. medchemexpress.com This assay demonstrated an EC50 of 1.6 nM in HEK-293T cells. medchemexpress.com

Data Table: Effects of this compound on Cellular Processes

Cell ModelProcess ModulatedKey FindingConcentration/EC50Reference
Osteoclast Precursor CellsOsteoclastogenesis (RANKL- and TNF-α-induced)Inhibited through CXCL12 inhibition and suppression of ERK phosphorylation.0.17 nM medchemexpress.commedchemexpress.com
HEK293-CXCR7 CellsCXCR7 Agonist ActivityPotent agonist.1.6 nM (EC50) bio-techne.comprobechem.comtocris.com
HEK293-CXCR7 Cellsβ-arrestin Recruitment and Receptor InternalizationInduces recruitment of β-arrestin and subsequent internalization of CXCR7.1.6 nM (EC50 for agonist activity/internalization) bio-techne.comrndsystems.comprobechem.comtocris.commedchemexpress.com

Detailed Research Findings:

Research indicates that this compound's inhibitory effect on osteoclastogenesis involves the suppression of CXCL12 activity and the subsequent reduction in ERK phosphorylation. medchemexpress.com In the context of HEK293-CXCR7 cells, the compound's potency as a CXCR7 agonist is evidenced by its low EC50 value for inducing β-arrestin recruitment and receptor internalization. bio-techne.comprobechem.comtocris.commedchemexpress.com These findings highlight the compound's specific interaction with and activation of the CXCR7 receptor, leading to downstream cellular effects relevant to both chemokine signaling and bone metabolism.

Preclinical Biological Activities and Research Applications of Vuf 11207 Fumarate

Investigation in Bone Biology Research Models

VUF 11207 fumarate (B1241708), a potent agonist for the C-X-C chemokine receptor 7 (CXCR7), has been a subject of preclinical research to investigate its role in bone biology. tocris.comnih.gov These studies have primarily focused on its ability to modulate the processes of osteoclastogenesis and bone resorption, which are critical in various pathological bone conditions. The mechanism of action of VUF 11207 fumarate appears to be linked to its ability to negatively regulate the effects of C-X-C motif chemokine ligand 12 (CXCL12), a chemokine that plays a role in bone metabolism. tocris.com

Inhibition of RANKL-Induced Osteoclastogenesis in Preclinical Settings

In preclinical in vitro models, this compound has demonstrated the ability to inhibit osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). tocris.commedchemexpress.com RANKL is a key cytokine essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

One study demonstrated that the presence of CXCL12 enhances RANKL-induced osteoclast formation from precursor cells. merckmillipore.com The addition of this compound to this system was found to counteract the enhancing effect of CXCL12, leading to a reduction in the number of differentiated osteoclasts. merckmillipore.com This inhibitory effect is attributed to the ability of the CXCR7 agonist to interfere with the signaling pathways that promote osteoclast differentiation. medchemexpress.com Specifically, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule in the osteoclastogenesis pathway. medchemexpress.com

Table 1: Effect of this compound on RANKL-Induced Osteoclastogenesis

Model SystemInducing AgentKey FindingsMechanism of Action
Osteoclast precursor cellsRANKL + CXCL12Decreased number of osteoclastsInhibition of CXCL12-mediated enhancement of osteoclastogenesis

Attenuation of TNF-α-Induced Osteoclastogenesis in Preclinical Settings

Similar to its effects on RANKL, this compound has also been shown to attenuate osteoclastogenesis induced by Tumor Necrosis Factor-alpha (TNF-α). tocris.commedchemexpress.com TNF-α is a pro-inflammatory cytokine that can also drive osteoclast formation and bone resorption, particularly in inflammatory conditions.

In vitro studies have shown that CXCL12 can also enhance TNF-α-induced osteoclastogenesis. merckmillipore.com The application of this compound was observed to inhibit this CXCL12-potentiated osteoclast formation. merckmillipore.com This suggests that this compound can modulate osteoclastogenesis driven by different pro-osteoclastogenic stimuli, as long as the CXCL12/CXCR7 axis is involved.

Table 2: Effect of this compound on TNF-α-Induced Osteoclastogenesis

Model SystemInducing AgentKey FindingsMechanism of Action
Osteoclast precursor cellsTNF-α + CXCL12Reduced number of TRAP-positive osteoclastsInhibition of CXCL12-mediated enhancement of osteoclastogenesis

Suppression of LPS-Induced Bone Resorption in Animal Models

The inhibitory effects of this compound on osteoclastogenesis and bone resorption have been further investigated in in vivo animal models using lipopolysaccharide (LPS) to induce an inflammatory bone loss response. tocris.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses that can lead to pathological bone resorption. tocris.com

In a murine model, subcutaneous injection of LPS over the calvariae (skullcaps) of mice led to a significant increase in the number of osteoclasts and the area of bone resorption. tocris.com Co-administration of this compound with LPS resulted in a significant reduction in both osteoclast numbers and the extent of bone resorption compared to mice treated with LPS alone. tocris.com The study also noted that this compound treatment was associated with decreased expression of RANKL and TNF-α, suggesting an additional indirect mechanism of action by modulating the production of pro-osteoclastogenic cytokines. tocris.com

Table 3: Effect of this compound on LPS-Induced Bone Resorption in a Murine Model

Animal ModelInducing AgentKey Findings
C57BL/6J mice (calvarial injection)Lipopolysaccharide (LPS)Significantly reduced number of osteoclasts and bone resorption area

Exploratory Studies in Oncological Research Models

Based on the available search results, there is no direct preclinical data on the specific effects of this compound on tumor growth or metastasis. The existing research primarily focuses on the broader role of the CXCL12/CXCR4/CXCR7 axis in cancer. While the CXCR7 receptor, the target of this compound, is implicated in tumor progression and metastasis, studies directly investigating the impact of this particular agonist in preclinical cancer models were not identified in the search results.

Impact on Tumor Growth Mechanisms in Preclinical Cancer Models

No preclinical studies specifically investigating the impact of this compound on tumor growth mechanisms were found in the provided search results.

Modulation of Tumor Metastasis in Preclinical Cancer Models

No preclinical studies specifically investigating the modulation of tumor metastasis by this compound were found in the provided search results.

Research in Cardiovascular Disease Models

The CXCR7 receptor is expressed in the cardiovascular system, and its role in heart disease is an active area of investigation. ucl.ac.uk Studies using this compound have sought to elucidate the therapeutic potential of activating this receptor in preclinical models of cardiac injury and remodeling.

Influence on Myocardial Infarction Parameters in Animal Models

The impact of this compound on outcomes following myocardial infarction (MI) has yielded varied results depending on the specific experimental model. In one study investigating acute ischemia-reperfusion injury in mice, administration of VUF 11207 did not ameliorate the injury. ucl.ac.uk Researchers in this ex vivo heart perfusion model observed that exposure to CXCR7 agonists, including VUF 11207, failed to activate key cardioprotective signaling pathways. ucl.ac.uk

Conversely, other research points to a generally protective role for the CXCR7 receptor in the heart post-MI. Studies using genetic knockout models have shown that the absence of CXCR7 in cardiomyocytes leads to more significant cardiac dilatation and dysfunction after a myocardial infarction. nih.govnih.gov This suggests that activation of CXCR7 could be a therapeutic target, even though direct preclinical evidence with VUF 11207 in vivo showing a reduction in infarct size remains to be firmly established. nih.gov

Preclinical ModelCompoundKey ParameterObserved OutcomeReference
Mouse Langendorff ex vivo heart perfusion (Ischemia-Reperfusion)This compoundAmelioration of acute injuryDid not ameliorate injury ucl.ac.uk
Cardiomyocyte-specific Cxcr7 knockout mice (Myocardial Infarction)N/A (Genetic model)Cardiac dilatation and dysfunctionExacerbated post-MI nih.govnih.gov

Reduction of Cardiac Fibrosis in Preclinical Heart Disease Models

The role of CXCR7 activation by VUF 11207 in cardiac fibrosis—the harmful scarring of heart tissue—appears to be highly context-dependent. In a mouse model of hypertension-induced vascular remodeling using angiotensin II (AngII), CXCR7 activation with VUF 11207 unexpectedly aggravated the condition. nih.gov The study reported that VUF 11207 significantly potentiated AngII-induced adventitial thickening and fibrosis. nih.gov

This finding contrasts with research on other CXCR7-targeting compounds in different models. For instance, antagonism of CXCR7 was shown to attenuate cardiac fibrosis in a model of mineralocorticoid excess. nih.govresearchgate.net Furthermore, a different novel CXCR7 modulator was found to cause a statistically significant reduction of cardiac fibrosis in a mouse model of isoproterenol-induced cardiac injury. researchgate.net These divergent results suggest that the effect of modulating CXCR7 on cardiac fibrosis may depend on the specific pathological stimulus and the model system used.

Preclinical ModelCompoundKey ParameterObserved OutcomeReference
Angiotensin II-induced hypertensive miceThis compoundAdventitial thickening and fibrosisSignificantly potentiated nih.gov
DOCA-UNX-induced mineralocorticoid excess miceCXCR7 mAb (antagonist)Cardiac fibrosisSignificantly attenuated nih.gov
Isoproterenol-induced cardiac injury miceNovel CXCR7 modulator (agonist)Cardiac fibrosisSignificantly reduced researchgate.net

Effects on Inflammation Markers in Myocardial Tissue in Preclinical Studies

Direct preclinical studies detailing the specific effects of this compound on inflammation markers within myocardial tissue are not extensively covered in the available literature. However, its mechanism of action is intrinsically linked to inflammatory processes. The CXCL12/CXCR4/CXCR7 axis is a key regulator of immune cell trafficking. frontiersin.org In a model of angiotensin II-induced adventitial remodeling, VUF 11207 was found to aggravate inflammation in cultured adventitial fibroblasts. nih.gov This suggests a potential pro-inflammatory effect in that specific context. Conversely, research on CXCR7 antagonism in a model of mineralocorticoid excess showed a reduction in inflammatory gene expression levels in cardiac tissue, implying that CXCR7 activation could have pro-inflammatory consequences under certain conditions. nih.gov

Role in Immunomodulatory and Inflammatory Research

This compound is a valuable tool for investigating the immunomodulatory functions of the CXCR7 receptor, particularly its ability to influence the signaling of other chemokine receptors and control the movement of immune cells.

Indirect Inhibition of CXCR4-CXCL12 Signaling in Preclinical Contexts

A primary mechanism by which CXCR7 activation influences biological processes is through its modulation of the CXCL12/CXCR4 signaling pathway. nih.gov VUF 11207, by activating CXCR7, can negatively regulate cellular events induced by the interaction of the chemokine CXCL12 with its primary receptor, CXCR4. nih.gov

A clear example of this indirect inhibition was demonstrated in a mouse model of lipopolysaccharide (LPS)-induced bone loss. In this study, this compound significantly reduced osteoclastogenesis (the formation of bone-resorbing cells) and bone resorption. nih.gov The researchers showed that VUF 11207 inhibited the way CXCL12 enhances the effects of inflammatory cytokines RANKL and TNF-α. medchemexpress.comnih.gov This demonstrates that VUF 11207 acts as a functional inhibitor of CXCL12-mediated events. nih.gov

Preclinical ModelCompoundKey ParametersObserved OutcomeReference
LPS-induced bone resorption in mice (calvariae)This compoundNumber of osteoclastsSignificantly decreased medchemexpress.comnih.gov
Area of bone resorptionReduced

Modulation of Immune Cell Migration in Animal Models

The modulation of immune cell migration is a fundamental aspect of chemokine receptor function. frontiersin.orgnih.gov While direct in vivo studies tracking the effect of VUF 11207 on the migration of specific immune cell populations in animal models are limited, its role can be inferred from its mechanism. By activating CXCR7, VUF 11207 can alter the extracellular concentrations of CXCL12, which is a potent chemoattractant for various immune cells. This scavenging function of CXCR7 can disrupt the chemotactic gradients necessary for directed cell migration.

Other compounds that modulate related pathways have been shown to inhibit immune cell migration. For example, the drug dimethyl fumarate has been found to inhibit the migration of immune cells in patients with multiple sclerosis. nih.gov While operating through a different primary mechanism, this highlights the therapeutic potential of modulating pathways that control immune cell movement. The precise effects of this compound on the migration of different immune cell subsets in various inflammatory animal models remain an area for further investigation.

Utility as a Chemokine Receptor Research Tool

This compound is a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7). tocris.comresearchgate.net This selectivity is crucial for its function as a research tool, enabling scientists to investigate the specific roles of ACKR3 without the confounding effects of activating other related chemokine receptors. The compound's utility is further enhanced by its ability to activate β-arrestin-mediated signaling pathways downstream of ACKR3, which is a hallmark of this atypical chemokine receptor that does not couple to traditional G protein signaling pathways. duke.edu

Detailed Research Findings:

VUF 11207 has been instrumental in elucidating the diverse functions of ACKR3 in various biological processes. For instance, it has been used to demonstrate the role of ACKR3 in modulating the activity of another chemokine receptor, CXCR4, through heterodimerization. biorxiv.org Agonism of ACKR3 by VUF 11207 was found to induce the formation of ACKR3/CXCR4 heterodimers in platelets, which in turn attenuates CXCL12-dependent platelet aggregation and thrombus formation. biorxiv.org This highlights the compound's value in studying the intricate cross-talk between chemokine receptors.

In the context of vascular biology, VUF 11207 has been employed to probe the function of ACKR3 in angiotensin II-induced adventitial remodeling. nih.gov Research using this agonist revealed that activation of CXCR7 potentiates adventitial thickening and fibrosis, indicating a role for this receptor in hypertension-related vascular pathology. nih.gov

Furthermore, VUF 11207 has been utilized to explore the involvement of ACKR3 in bone metabolism. Studies have shown that as a CXCR7 agonist, VUF 11207 can negatively regulate cellular events induced by the chemokine CXCL12 and its receptor CXCR4. nih.gov Specifically, it has been demonstrated to ameliorate osteoclastogenesis and bone resorption by inhibiting the enhancement of these processes by CXCL12. nih.gov

The compound's ability to specifically trigger β-arrestin recruitment to ACKR3 has solidified its role as a tool for studying biased agonism. nih.govmedchemexpress.commerckmillipore.com ACKR3 is considered a β-arrestin-biased receptor, and VUF 11207 allows researchers to selectively activate this pathway and study its downstream consequences, such as receptor internalization and modulation of MAP kinase signaling, in the absence of G protein activation. duke.edunih.gov This is critical for understanding the full spectrum of chemokine receptor signaling and its implications in health and disease, including cancer progression and inflammation. frontiersin.orgnih.govfrontiersin.org

Biological Activity Data:

CompoundTargetActionpKipEC50 (β-arrestin2 recruitment)EC50 (β-arrestin recruitment)
VUF 11207ACKR3 (CXCR7)Agonist8.18.81.6 nM

Data sourced from multiple references. tocris.commedchemexpress.commerckmillipore.com

Receptor Selectivity Profile:

ReceptorVUF 11207-induced β-arrestin2 recruitmentVUF 11207-induced Gαi-coupling
CXCR1No significant activityNo significant activity
CXCR2No significant activityNo significant activity
CXCR3No significant activityNo significant activity
CXCR4No significant activityNo significant activity
CXCR5No significant activityNo significant activity
CXCR6No significant activityNo significant activity
ACKR3 (CXCR7)Potent agonismNo significant activity

This table summarizes the high selectivity of VUF 11207 for ACKR3 over other CXC chemokine receptors, as it does not induce β-arrestin recruitment or Gαi coupling at these other receptors. researchgate.net

Structure Activity Relationship Sar and Analog Development of Vuf 11207 Fumarate

Structural Classification as a Styrene-Amide Derivative

VUF 11207 is chemically classified as a substituted styrene-amide. nih.gov Its full chemical name is N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate (B1241708). tocris.com This structure is built upon a scaffold originally patented by the company Chemocentryx. researchgate.netnih.gov The core of the molecule consists of a styrene (B11656) group (a vinylbenzene ring) linked to an amide moiety. This central framework is decorated with several key substituents that are crucial for its interaction with the ACKR3 receptor. VUF 11207 is a racemic mixture, and subsequent studies have characterized its individual enantiomers, with VUF15485 being identified as the more active form. researchgate.netresearchgate.net

Synthetic Strategies for ACKR3/CXCR7 Agonists

The synthesis of VUF 11207 and its analogs generally follows multi-step synthetic routes designed to allow for systematic modifications at various positions of the styrene-amide scaffold. nih.gov One documented strategy for a key intermediate involves an aldol (B89426) reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde (B47417) under basic conditions to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde. nih.gov This is followed by a reductive amination step with a suitable amine, such as (R)-2-(1-methylpyrrolidin-2-yl)ethanamine, using a picoline borane (B79455) complex to furnish the desired homochiral precursor. nih.gov

This modular approach has been employed to generate libraries of derivatives for SAR studies. In one such study, 24 different derivatives based on the original patented scaffold were synthesized to explore the impact of various substitutions on receptor affinity and activity. nih.gov

Computational Modeling and Functional Activity Correlation

Computational studies have been instrumental in understanding the binding mode of VUF 11207 and correlating its structural features with its functional activity at the ACKR3 receptor. nih.govnih.gov Early investigations utilized computational 3D Fingerprint studies to support SAR findings and identify important descriptors for ligand affinity. nih.gov

More recent in silico docking experiments have taken advantage of the published Cryo-Electron Microscopy (Cryo-EM) structure of ACKR3. nih.gov These models suggest specific interactions between the ligand and key amino acid residues within the receptor's binding pocket. researchgate.net For instance, computational modeling of VUF15485 (the active enantiomer of VUF 11207) indicates a direct ionic interaction between the positively charged pyrrolidine (B122466) group of the ligand and the negatively charged aspartic acid residue at position D1794.60 of the receptor. researchgate.net Furthermore, the model proposes that the trimethoxy-phenyl group of the ligand is involved in a pi-stacking interaction with phenylalanine F1243.32, which is stabilized by a network involving tryptophan W1002.60. researchgate.net Mutations of these residues have been shown to abolish ligand binding, confirming their importance. researchgate.net

Key Interacting ResidueProposed Interaction with VUF 11207/VUF15485
D1794.60 Ionic interaction with the ligand's pyrrolidine group. researchgate.net
F1243.32 Pi-stacking with the ligand's trimethoxy-phenyl group. researchgate.net
W1002.60 Stabilizes the F1243.32 interaction through a pi-stacking network. researchgate.net
Y2686.51 Identified as an important residue for ligand binding. researchgate.net

These modeling efforts provide a molecular basis for the high affinity and agonist activity of VUF 11207 and guide the rational design of new analogs.

Design and Evaluation of Substituted Analogs for Enhanced Selectivity or Potency

The styrene-amide scaffold of VUF 11207 has served as a template for the ligand-based design of novel ACKR3 agonists with improved properties. chemrxiv.org Extensive SAR studies have been conducted by systematically modifying different parts of the molecule and evaluating the resulting analogs in functional assays, such as β-arrestin recruitment assays, which are characteristic of ACKR3 signaling. nih.govchemrxiv.org

One study focused on optimizing the "head" of the molecule and exploring various substitutions on the pyrrolidine nitrogen. chemrxiv.org Replacing the N-methyl group with other alkyl substituents had a significant impact on agonist potency. The rank order of potency for these N-substitutions was determined to be: N-butyl > N-ethyl ~ N-propyl > 2-phenylethyl > 3-hydroxypropyl > cyclopropyl (B3062369) > 2-propyl > H > 3-phenylpropyl. chemrxiv.org This investigation led to the discovery of compounds like 23 (N-ethyl) and 27 (N-butyl), which demonstrated nanomolar potency. chemrxiv.org These promising analogs were found to be selective for ACKR3 over other chemokine receptors like ACKR2, CXCR3, and CXCR4. chemrxiv.org

The table below summarizes the structure-activity relationship for a selection of N-substituted analogs of VUF 11207.

CompoundR1 Substitution (on pyrrolidine N)Agonist Potency (EC50, µM)Efficacy (% of CXCL12)
VUF 11207 Methyl0.04465%
23 Ethyl0.11195%
24 2-Propyl0.70983%
25 Cyclopropyl0.63079%
26 Propyl0.111103%
27 Butyl0.06982%
34 Hydrogen (H)1.2974%

Data sourced from a study on novel small-molecule ACKR3 agonists. chemrxiv.org

In addition to enhancing potency, analog development has also focused on creating new chemical tools. For example, the VUF 11207 structure was used as the basis for synthesizing the first fluorescent probes for ACKR3, enabling studies of receptor distribution via confocal microscopy. nih.gov These efforts highlight the versatility of the VUF 11207 scaffold in developing a range of ligands to further probe the biology of ACKR3. researchgate.net

Methodological Approaches in Vuf 11207 Fumarate Research

In Vitro Functional Assays for Receptor Agonism

In vitro functional assays are fundamental in determining the efficacy and potency of VUF 11207 fumarate (B1241708) as a receptor agonist. These assays directly measure the compound's ability to bind to its target receptor and elicit a downstream cellular response.

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to monitor protein-protein interactions in living cells. nih.gov In the context of VUF 11207 fumarate, BRET assays are employed to measure the recruitment of β-arrestin to the ACKR3/CXCR7 receptor upon agonist binding. tocris.comrndsystems.com This method typically involves transiently transfecting cells, such as Human Embryonic Kidney 293 (HEK293) cells, with two constructs: the CXCR7 receptor fused to a BRET donor (like Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (like Yellow Fluorescent Protein, YFP). merckmillipore.com

Upon addition of this compound, the activated receptor conformation promotes the binding of β-arrestin. This brings the donor and acceptor molecules into close proximity, allowing for energy transfer and the emission of light by the acceptor. The resulting BRET signal is dose-dependent, enabling the quantification of the compound's potency. Studies using this method have demonstrated that this compound is a potent agonist, effectively inducing β-arrestin recruitment to CXCR7 with a reported EC₅₀ value of 1.6 nM. tocris.comrndsystems.commerckmillipore.com Specific BRET-based platforms, such as the Tango assay, have also been utilized to confirm these interactions. researchgate.net

Ligand binding assays are crucial for determining the affinity of a compound for its receptor. These assays quantify the strength of the interaction between this compound and the ACKR3/CXCR7 receptor. The affinity is often expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. VUF 11207 has been characterized as a high-affinity ligand for CXCR7, with studies consistently reporting a pKi value of 8.1. merckmillipore.commedchemexpress.commedchemexpress.com This high affinity underscores the compound's specificity and potent interaction with its target receptor.

Cell-Based Assays for Signaling Pathway Analysis

To understand the functional consequences of receptor activation by this compound, researchers utilize various cell-based assays. These assays bridge the gap between receptor binding and cellular response, elucidating the specific signaling pathways modulated by the compound.

Extracellular signal-regulated kinases (ERK) are critical components of intracellular signaling cascades that regulate cellular processes. frontiersin.org Research has shown that this compound can inhibit the phosphorylation of ERK as part of its mechanism of action in specific cellular contexts, such as osteoclastogenesis. medchemexpress.com The detection and quantification of ERK phosphorylation are typically performed using immunochemical methods. Techniques like Western blotting or plate-based assays such as In-Cell Westerns allow for the specific measurement of the phosphorylated form of ERK (p-ERK) relative to the total amount of ERK protein in cell lysates following treatment with the compound. frontiersin.orgresearchgate.net This provides a direct measure of the compound's impact on this key signaling pathway.

Osteoclasts are cells responsible for bone resorption, and their formation (osteoclastogenesis) is a tightly regulated process. nih.gov this compound has been studied for its effects on this process using in vitro osteoclastogenesis assays. These assays typically use osteoclast precursor cells, which are stimulated to differentiate into mature osteoclasts by factors such as Receptor Activator of NF-κB Ligand (RANKL) and Tumor Necrosis Factor-α (TNF-α). medchemexpress.comnih.gov Studies have demonstrated that this compound inhibits osteoclastogenesis induced by RANKL and TNF-α. medchemexpress.comnih.gov Its mechanism involves acting as an inhibitor of C-X-C motif chemokine ligand 12 (CXCL12), thereby reducing the CXCL12-mediated enhancement of osteoclast formation. medchemexpress.comnih.gov

Table 1: In Vitro Osteoclastogenesis Assay with this compound
ParameterDescription
Cell LineOsteoclast precursor cells medchemexpress.com
Inducing AgentsRANKL and TNF-α medchemexpress.comnih.gov
Compound TestedThis compound medchemexpress.com
Observed EffectInhibition of RANKL- and TNF-α-induced osteoclastogenesis medchemexpress.comnih.gov
Proposed MechanismInhibition of CXCL12-mediated enhancement of osteoclastogenesis and suppression of ERK phosphorylation medchemexpress.comnih.gov

In Vivo Animal Models for Biological Evaluation

To assess the physiological relevance of the findings from in vitro and cell-based assays, in vivo animal models are essential. These models allow for the evaluation of the biological effects of this compound in a complex, whole-organism setting.

Research has utilized a mouse model of inflammation-induced bone loss to evaluate the efficacy of this compound. medchemexpress.comnih.gov In these studies, male C57BL/6J mice are treated with lipopolysaccharide (LPS) to induce osteoclastogenesis and pathological bone resorption. medchemexpress.comnih.gov The administration of this compound in these models has been shown to yield significant therapeutic effects. Mice treated with the compound exhibited a marked decrease in the number of osteoclasts and a reduction in the area of bone resorption compared to control animals treated with LPS alone. medchemexpress.comnih.gov Furthermore, molecular analysis revealed that this compound suppressed the expression of key mRNAs associated with osteoclast function and inflammation, including Cathepsin K, RANKL, and TNF-α. medchemexpress.com

Table 2: In Vivo Evaluation of this compound
ParameterDescription
Animal ModelMale C57BL/6J wild-type mice with LPS-induced osteoclastogenesis medchemexpress.comnih.gov
Compound AdministrationSubcutaneous injection medchemexpress.com
Primary Outcomes MeasuredNumber of osteoclasts, area of bone resorption, mRNA expression levels of key markers medchemexpress.comnih.gov
Key FindingsSignificantly decreased osteoclast numbers and bone resorption area. Suppressed Cathepsin K, RANKL, and TNF-α mRNA expression. medchemexpress.comnih.gov

Murine Models of Osteoclastogenesis and Bone Resorption

In the study of bone biology, this compound has been investigated using murine models of lipopolysaccharide (LPS)-induced osteoclastogenesis and bone resorption. nih.govnih.gov This methodological approach allows for the in vivo examination of the compound's effects on inflammatory bone loss. nih.gov

The typical model utilizes male C57BL/6J mice, a common inbred strain for such research. nih.govbohrium.com In these studies, pathological bone resorption is induced by subcutaneous injections of LPS over the calvariae (skullcaps). nih.govbohrium.com To assess the therapeutic potential of this compound, the compound is co-administered with the LPS. nih.govresearchgate.net Following the treatment period, the effects are quantified by measuring the number of osteoclasts and the total area of bone resorption in the affected tissue. nih.govbohrium.com

Research findings indicate that this compound significantly attenuates LPS-induced osteoclastogenesis and bone resorption in this model. nih.gov The compound was observed to inhibit the induction of key osteoclast-associated cytokines, Receptor Activator of NF-κB Ligand (RANKL) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov The underlying mechanism appears to be the compound's ability to inhibit the CXCL12-mediated enhancement of osteoclastogenesis. nih.govnih.gov Specifically, this compound, an agonist for the C-X-C receptor 7 (CXCR7), acts as an inhibitor of C-X-C motif chemokine ligand 12 (CXCL12), thereby reducing the phosphorylation of the protein Erk, a key step in osteoclast differentiation. nih.gov

Table 1: Summary of Murine Model for Osteoclastogenesis Research

Parameter Description Finding with this compound
Animal Model 8–10-week-old male C57BL/6J mice. nih.govbohrium.com Not Applicable
Induction Agent Lipopolysaccharide (LPS) injected subcutaneously over the calvariae. nih.govbohrium.com Not Applicable
Key Biomarkers Osteoclast number, bone resorption area, RANKL, TNF-α, Cathepsin K mRNA. nih.govnih.gov Not Applicable
Mechanism Focus Inhibition of CXCL12-mediated enhancement of osteoclastogenesis. nih.govnih.gov Not Applicable
Observed Effect This compound co-administration significantly reduced the number of osteoclasts and the area of bone resorption compared to LPS alone. nih.govnih.gov Significant reduction in osteoclasts and bone loss. nih.govnih.gov

| Molecular Effect | Suppressed the expression of RANKL, TNF-α, and Cathepsin K mRNA. nih.gov | Inhibition of key inflammatory and bone resorption markers. nih.gov |

Preclinical Models for Cancer Research

The chemokine system, to which the this compound target receptor CXCR7 belongs, is critically involved in several hallmarks of cancer. nih.gov Consequently, various pharmacological strategies targeting this system have been tested in preclinical cancer models. nih.govnih.gov These models are essential for evaluating the efficacy of chemokine receptor inhibitors on processes like tumor growth, metastasis, and resistance to therapy. nih.gov For instance, inhibitors of other chemokine receptors, such as CXCR1, CXCR2, and CXCR4, have been evaluated in preclinical models of breast cancer, melanoma, ovarian cancer, and pancreatic tumors, often showing synergistic effects with existing chemotherapeutic drugs. nih.gov While this compound is included in anti-cancer compound screening libraries, specific studies detailing its application and efficacy in established preclinical cancer models were not identified in the reviewed literature. medchemexpress.com

Rodent Myocardial Infarction Models

The role of this compound and its target, the CXCR7 receptor, has been explored in the context of cardiac injury using rodent models of myocardial infarction (MI). ucl.ac.uk These models are crucial for understanding the pathophysiological processes following a heart attack and for testing the effects of potential therapeutic drugs. nih.gov A common experimental setup is the ischemia/reperfusion model, where a coronary artery is temporarily occluded and then reopened, mimicking a clinical scenario and triggering a significant inflammatory response. nih.gov

In one specific investigation, this compound was utilized in a Langendorff ex vivo mouse heart perfusion model to study acute ischaemia-reperfusion injury. ucl.ac.uk This method allows for the study of the heart in isolation, providing a controlled environment to assess the direct effects of a compound on cardiac tissue. The research aimed to determine if activating CXCR7 with this compound could provide a cardioprotective effect. ucl.ac.uk

The study found that, under the experimental conditions, this compound did not ameliorate the acute injury. ucl.ac.uk The compound failed to activate the cardioprotective protein kinases ERK1/2 and PI3K/Akt, suggesting that activation of the CXCR7 receptor may not be a viable strategy for acute cardioprotection in this context. ucl.ac.uk

Table 2: Summary of Rodent Myocardial Infarction Model

Parameter Description Finding with this compound
Model System Langendorff ex vivo mouse heart perfusion model. ucl.ac.uk Not Applicable
Injury Type Acute ischaemia-reperfusion injury. ucl.ac.uk Not Applicable
Compound Tested This compound (CXCR7 agonist). ucl.ac.uk Not Applicable
Hypothesis Activation of CXCR7 would be cardioprotective. ucl.ac.uk Not Applicable
Primary Outcome Amelioration of injury; activation of ERK1/2 and PI3K/Akt pathways. ucl.ac.uk No amelioration of injury was observed. ucl.ac.uk

Applications in Compound Library Screening

This compound is incorporated into various commercially available compound libraries used for drug discovery and basic biological research. medchemexpress.com Compound libraries are large collections of chemical molecules used in high-throughput screening (HTS) to identify substances that may interact with a specific biological target. medchemexpress.com The inclusion of this compound in these collections underscores its utility as a well-characterized pharmacological tool. medchemexpress.com

As a potent and specific agonist for the ACKR3 (CXCR7) chemokine receptor, this compound serves as a valuable reference compound in screening campaigns. Researchers can use it to validate assays designed to find other modulators of CXCR7 or to probe the function of this receptor in various biological systems. Its presence in diverse libraries, such as bioactive compound libraries, GPCR/G protein-focused libraries, and anti-cancer libraries, allows for its broad application in screening efforts across different therapeutic areas. medchemexpress.com The availability of such compounds in ready-to-screen formats facilitates the efficient identification of new "hits" that can be developed into lead compounds for novel therapeutics. medchemexpress.com

This compound is specifically listed as a component of the following libraries:

Tocriscreen 2.0 Max

Bioactive Compound Library Plus medchemexpress.com

GPCR/G Protein Compound Library medchemexpress.com

Immunology/Inflammation Compound Library medchemexpress.com

Anti-Cancer Compound Library medchemexpress.com

Chemokine Compound Library medchemexpress.com

Future Directions in Preclinical Research on Vuf 11207 Fumarate

Exploration of Additional ACKR3/CXCR7-Mediated Biological Processes

While initial studies have highlighted the role of ACKR3 in cancer progression and immune cell trafficking, the use of VUF 11207 fumarate (B1241708) is set to uncover its involvement in a wider array of physiological and pathological conditions.

Cardiovascular Remodeling and Angiogenesis: Preclinical studies have begun to explore the impact of ACKR3 activation by VUF 11207 on cardiovascular processes. Research in murine models of hypertension has shown that VUF 11207 can potentiate angiotensin II-induced adventitial thickening and fibrosis, suggesting a role for ACKR3 in vascular remodeling. researchgate.net Conversely, other investigations into its role in angiogenesis and cardioprotection following myocardial infarction have yielded less clear results, indicating that the precise function of ACKR3 in the vascular endothelium requires further detailed study. ucl.ac.uk Future research will likely focus on dissecting the context-dependent effects of ACKR3 activation on blood vessel formation and repair. ucl.ac.uknih.gov

Neuroinflammation and CNS Disorders: The chemokine system is deeply implicated in the pathology of neuroinflammatory and neurodegenerative diseases. Given the expression of ACKR3 in the central nervous system, VUF 11207 fumarate is a valuable tool to probe its function in conditions like multiple sclerosis, where modulating immune cell trafficking is a key therapeutic strategy. tandfonline.com

Autoimmune and Inflammatory Diseases: The established role of VUF 11207 in modulating CXCL12-mediated osteoclastogenesis points to its potential utility in studying inflammatory bone loss, such as that seen in rheumatoid arthritis. medchemexpress.comtocris.com Future preclinical models of autoimmune diseases could employ VUF 11207 to determine the therapeutic potential of targeting ACKR3 to control inflammation.

Advanced Mechanistic Studies on Signaling Cross-Talk

This compound is instrumental in dissecting the intricate signaling networks involving ACKR3. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through β-arrestin pathways and is known to form heterodimers with CXCR4, profoundly influencing its signaling.

Activation of ACKR3 with agonists like VUF 11207 has been shown to induce the formation of ACKR3/CXCR4 heterodimers. nih.gov This dimerization is a key event that modulates CXCL12-dependent signaling. Studies have demonstrated that VUF 11207-induced ACKR3 activation can attenuate CXCR4-mediated platelet aggregation and thrombus formation by counteracting the CXCL12-dependent decrease in cAMP levels. nih.gov

Furthermore, the cross-talk affects downstream kinases. In breast cancer cells, co-expression of ACKR3 and CXCR4 alters the kinetics of Akt phosphorylation upon CXCL12 stimulation. nih.gov this compound has been observed to inhibit ERK phosphorylation in the context of osteoclastogenesis. medchemexpress.com The constitutive recruitment of β-arrestin to the CXCR4/CXCR7 heterodimer can potentiate downstream β-arrestin-dependent pathways, including the ERK1/2, p38 MAPK, and SAPK cascades, which enhances cell migration. chemrxiv.org Future studies will use VUF 11207 to precisely map these signaling bifurcations and understand how biased agonism at ACKR3 can be therapeutically exploited.

Development of Novel Analytical Techniques for Compound Characterization in Biological Matrices

The progression of this compound and other small molecule modulators through preclinical development necessitates the creation of robust analytical methods for their quantification in complex biological samples.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in plasma, brain tissue, and other matrices due to its high sensitivity and selectivity. medchemexpress.commedchemexpress.com Future research will involve the development and validation of specific LC-MS/MS methods tailored for this compound. This would involve:

Method Optimization: Establishing specific parameters for VUF 11207, including selection of precursor and product ions for multiple reaction monitoring (MRM), optimizing chromatographic separation from endogenous matrix components, and developing efficient sample extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction). tandfonline.commedchemexpress.com

Pharmacokinetic Studies: Applying these validated methods to accurately determine the pharmacokinetic profile of this compound in animal models, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

These analytical advancements will be essential for correlating pharmacokinetic data with pharmacodynamic outcomes in various preclinical disease models.

Comparative Pharmacological Analysis with Other Chemokine Receptor Modulators

This compound is one of several small molecules developed to target ACKR3. A comprehensive understanding of its pharmacological profile requires direct comparison with other available modulators. These include other agonists, antagonists, and biased ligands.

Future preclinical studies should involve head-to-head comparisons of these compounds to delineate subtle but potentially significant differences in their mechanisms of action. This comparative analysis will help researchers select the most appropriate tool compound for a specific biological question and will inform the design of next-generation therapeutics with improved selectivity and desired signaling bias.

Table 1: Pharmacological Properties of Selected ACKR3/CXCR7 Modulators

Compound Type Target(s) Reported Potency Key Findings
VUF 11207 Agonist ACKR3/CXCR7 pEC₅₀ = 8.8 (β-arrestin2 recruitment); EC₅₀ = 1.6 nM tocris.commedchemexpress.com Potent and selective ACKR3 agonist, induces β-arrestin recruitment and receptor internalization. nih.gov
VUF15485 Agonist ACKR3/CXCR7 pEC₅₀ = 7.6 (β-arrestin2 recruitment); pIC₅₀ = 8.3 (binding) nih.gov High-affinity and selective ACKR3 agonist. nih.gov
ACT-1004-1239 Antagonist ACKR3/CXCR7 - Investigated for cancer and autoimmune diseases. tandfonline.com
FC313 Agonist ACKR3/CXCR7 EC₅₀ = 0.095 µM (β-arrestin recruitment) nih.gov Cyclic pentapeptide agonist selective for ACKR3. nih.gov

| Plerixafor (AMD3100) | Antagonist / Allosteric Agonist | CXCR4 / ACKR3 | EC₅₀ = 140 µM (β-arrestin at ACKR3) | Clinically approved CXCR4 antagonist that acts as an allosteric agonist at ACKR3. nih.govnih.gov |

This table is for illustrative purposes and compiles data from various sources. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Potential for Rational Drug Design Based on this compound Scaffold

The well-defined structure and potent activity of VUF 11207 make its chemical scaffold an excellent starting point for rational drug design and structure-activity relationship (SAR) studies. nih.gov The goal is to develop new chemical entities with tailored properties, such as biased agonism, improved pharmacokinetic profiles, or altered selectivity.

Biased Agonist Development: By leveraging structural insights from ACKR3-ligand complexes, medicinal chemists can modify the VUF 11207 scaffold to create biased agonists that preferentially activate specific downstream signaling pathways (e.g., β-arrestin-dependent pathways) while avoiding others. unc.eduprovidence.org This approach could lead to drugs with enhanced efficacy and reduced side effects. acs.org

Scaffold Hopping and Novel Ligand Discovery: The VUF 11207 structure can be used as a template for virtual screening and de novo design approaches to identify entirely new chemical scaffolds that bind to ACKR3. researchgate.net This "scaffold hopping" can lead to the discovery of novel ligands with distinct intellectual property and potentially superior drug-like properties.

Development of Tool Compounds: The VUF 11207 scaffold has already been successfully used to synthesize fluorescent probes for studying ACKR3 distribution and dynamics via microscopy, demonstrating its versatility for creating new research tools. nih.gov

Future efforts in this area will likely integrate computational modeling, medicinal chemistry, and structural biology to accelerate the discovery of the next generation of ACKR3-targeted therapeutics based on the foundational knowledge gained from this compound.

Q & A

Q. What are the primary pharmacological targets of VUF 11207 fumarate, and what experimental assays are used to confirm its activity?

this compound selectively targets the CXCR7 chemokine receptor. Its activity is typically confirmed using β-arrestin recruitment assays, where ligand-induced receptor activation is measured via luminescence signals. Dose-response curves are generated to calculate pEC50 values, with normalization against maximal ligand efficacy (e.g., CXCL12 for CXCR7) .

Q. How should researchers design dose-response experiments for this compound to assess receptor activation?

Use a logarithmic concentration range (e.g., 1 nM–10 μM) to capture full agonist/antagonist profiles. Include controls such as the CXCR4-specific antagonist AMD3100 to rule out off-target effects. Normalize data to baseline (vehicle) and maximal ligand response (e.g., CXCL12) for comparative analysis .

Q. What are the recommended controls when studying this compound's effects on CXCR7 to avoid confounding from related receptors?

Pre-treat cells with CXCR4 antagonists (e.g., AMD3100) to eliminate cross-activation. Validate receptor specificity using CXCR7-knockout cell lines or competitive binding assays with labeled CXCL12 .

Q. How can researchers validate the specificity of this compound for CXCR7 over other chemokine receptors?

Perform radioligand displacement assays using receptors such as CXCR4, CCR5, or CCR7. Pair with functional assays (e.g., calcium flux or cAMP modulation) to confirm selectivity. Cross-validate findings with receptor mutagenesis studies .

Q. What statistical methods are appropriate for analyzing β-arrestin recruitment data from this compound experiments?

Use nonlinear regression to calculate pEC50 values. Report mean ± SEM from replicate experiments (n ≥ 4). Normalize signals to maximal ligand efficacy (e.g., 100% for CXCL12) to account for inter-experimental variability .

Advanced Research Questions

Q. How does this compound exhibit biased signaling toward β-arrestin subtypes, and what implications does this have for therapeutic targeting?

this compound shows differential recruitment of β-arrestin-1 (βarr1) and β-arrestin-2 (βarr2) to CXCR7, with pEC50 values of 6.42 and 6.53, respectively. This bias suggests distinct downstream signaling pathways, which could be exploited to design therapeutics with reduced side effects (e.g., avoiding G protein-coupled pathways) .

Q. What methodologies are employed to compare the efficacy of this compound with endogenous ligands like CXCL12 in CXCR7 activation?

Conduct parallel β-arrestin recruitment assays under identical conditions. Generate dose-response curves for both ligands and compare pEC50 values and maximal efficacy. Use statistical tests (e.g., Student’s t-test) to assess significance in potency differences .

Q. How can researchers resolve contradictions in data regarding this compound's potency across different experimental setups?

Control for variables such as cell type (e.g., HEK293 vs. primary cells), assay duration, and receptor expression levels. Replicate experiments in independent labs and perform meta-analyses to identify systematic biases. Cross-reference with structural data (e.g., cryo-EM of ligand-receptor complexes) .

Q. What structural analysis techniques are recommended to elucidate the binding mode of this compound to CXCR7?

Employ molecular docking simulations using CXCR7 homology models. Validate predictions with site-directed mutagenesis (e.g., mutating residues in the binding pocket). Pair with cryo-EM or X-ray crystallography for high-resolution structural insights .

Q. How should researchers approach the integration of in vitro and in vivo data when evaluating this compound's pharmacological profile?

Correlate in vitro β-arrestin recruitment data with in vivo functional outcomes (e.g., tumor metastasis inhibition in CXCR7-overexpressing models). Use pharmacokinetic studies to ensure compound stability and bioavailability in animal systems .

Methodological Considerations

  • Data Normalization : Normalize luminescence signals to maximal ligand response (e.g., CXCL12 = 100%) to standardize cross-study comparisons .
  • Antagonist Controls : AMD3100 is critical for distinguishing CXCR7-specific effects from CXCR4 cross-talk .
  • Replication : Ensure n ≥ 4 replicates to account for biological variability and strengthen statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF 11207 fumarate
Reactant of Route 2
Reactant of Route 2
VUF 11207 fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.